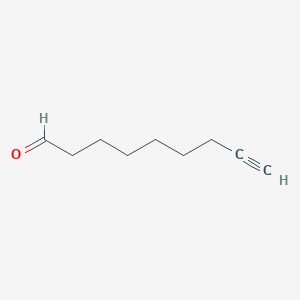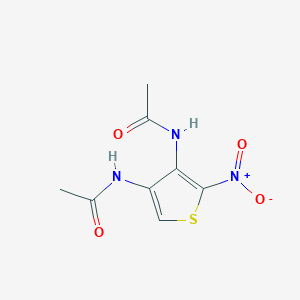
Ethyl 3-(benzylsulfanyl)-2-cyanoprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(benzylsulfanyl)-2-cyanoprop-2-enoate is an organic compound that belongs to the class of esters It features a benzylsulfanyl group attached to a cyanopropenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(benzylsulfanyl)-2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with benzyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the benzylsulfanyl group is introduced to the cyanoacetate moiety. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(benzylsulfanyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(benzylsulfanyl)-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 3-(benzylsulfanyl)-2-cyanoprop-2-enoate involves its interaction with molecular targets through its functional groups. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-[(benzylsulfanyl)methyl]-3-oxobutanoate
- [2-(benzylsulfanyl)benzylidene]imidazolones
Uniqueness
Ethyl 3-(benzylsulfanyl)-2-cyanoprop-2-enoate is unique due to its combination of a benzylsulfanyl group and a cyano group within an ester framework. This structural arrangement imparts distinct reactivity and binding properties, making it valuable for specific applications in organic synthesis and biochemical research.
Propriétés
Numéro CAS |
90280-05-0 |
|---|---|
Formule moléculaire |
C13H13NO2S |
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
ethyl 3-benzylsulfanyl-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H13NO2S/c1-2-16-13(15)12(8-14)10-17-9-11-6-4-3-5-7-11/h3-7,10H,2,9H2,1H3 |
Clé InChI |
ULZGUEGHSQOBLJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CSCC1=CC=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol](/img/structure/B14372957.png)

![2,3-Dimethyl-2-[(propan-2-yl)oxy]butane](/img/structure/B14372965.png)
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane](/img/structure/B14372984.png)
![Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14372988.png)
![2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B14372996.png)



![1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide](/img/structure/B14373011.png)


![Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate](/img/structure/B14373024.png)
